Methyl 3-(3-amino-2-oxopyridin-1(2h)-yl)propanoate Methyl 3-(3-amino-2-oxopyridin-1(2h)-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18284365
InChI: InChI=1S/C9H12N2O3/c1-14-8(12)4-6-11-5-2-3-7(10)9(11)13/h2-3,5H,4,6,10H2,1H3
SMILES:
Molecular Formula: C9H12N2O3
Molecular Weight: 196.20 g/mol

Methyl 3-(3-amino-2-oxopyridin-1(2h)-yl)propanoate

CAS No.:

Cat. No.: VC18284365

Molecular Formula: C9H12N2O3

Molecular Weight: 196.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(3-amino-2-oxopyridin-1(2h)-yl)propanoate -

Specification

Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
IUPAC Name methyl 3-(3-amino-2-oxopyridin-1-yl)propanoate
Standard InChI InChI=1S/C9H12N2O3/c1-14-8(12)4-6-11-5-2-3-7(10)9(11)13/h2-3,5H,4,6,10H2,1H3
Standard InChI Key GISQXXZMNCMFCP-UHFFFAOYSA-N
Canonical SMILES COC(=O)CCN1C=CC=C(C1=O)N

Introduction

Chemical Characterization and Structural Analysis

Molecular Composition and Physicochemical Properties

Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate (IUPAC name: methyl 3-(3-amino-2-oxopyridin-1-yl)propanoate) has the molecular formula C₉H₁₂N₂O₃ and a molecular weight of 196.20 g/mol. The compound’s structure features a pyridine ring with an amino (-NH₂) group at the 3-position, a ketone (=O) at the 2-position, and a methyl propanoate ester (-COOCH₃) linked via a three-carbon chain to the nitrogen at the 1-position.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₂N₂O₃
Molecular Weight196.20 g/mol
Canonical SMILESCOC(=O)CCN1C=CC=C(C1=O)N
InChI KeyGISQXXZMNCMFCP-UHFFFAOYSA-N
PubChem CID63949718

The compound’s solubility and stability are influenced by its ester and amide functionalities, making it moderately polar and soluble in organic solvents like ethyl acetate and ethanol. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for structurally analogous compounds, such as 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, reveal characteristic peaks for methyl ester protons (δ ~3.7 ppm in ¹H NMR) and carbonyl carbons (δ ~170 ppm in ¹³C NMR) .

Synthetic Pathways and Optimization

The synthesis of Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate typically involves a nucleophilic substitution reaction between 3-amino-2-pyridone and methyl bromoacetate. Under basic conditions (e.g., potassium carbonate), the amino group of 3-amino-2-pyridone attacks the electrophilic carbon of methyl bromoacetate, forming the C-N bond and yielding the ester product.

Key Reaction Conditions

  • Temperature: 80–100°C

  • Catalyst/Base: Potassium carbonate (K₂CO₃)

  • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Yield: ~60–75% after purification .

Recent advancements in esterification and amidation protocols, as demonstrated in the synthesis of quinolin-2-one derivatives, have improved efficiency. For example, the use of N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) coupling agents enables the preparation of N-alkyl propanamide derivatives with yields exceeding 80% . These methods could be adapted to functionalize Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate for targeted biological applications.

Applications in Medicinal Chemistry

Enzyme Inhibition and Mechanism of Action

Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate’s structural features align with pharmacophores known to inhibit viral proteases and kinases. The pyridine ring serves as a rigid scaffold, while the amino and carbonyl groups participate in hydrogen bonding with enzyme active sites. For instance, similar compounds have shown inhibitory activity against SARS-CoV-2 main protease (Mpro), a critical target for antiviral therapeutics.

Proposed Mechanism:

  • Binding: The compound’s pyridine ring occupies the hydrophobic S1 pocket of Mpro.

  • Hydrogen Bonding: The 3-amino group forms hydrogen bonds with catalytic residues (e.g., His41).

  • Steric Hindrance: The propanoate ester obstructs substrate access to the active site .

Research Advancements and Future Directions

Structural Modifications and SAR Studies

Structure-activity relationship (SAR) studies on pyridine and quinoline derivatives highlight critical modifications for optimizing bioactivity:

  • Ester Hydrolysis: Converting the methyl ester to a carboxylic acid enhances water solubility and target binding .

  • Side Chain Elongation: Extending the propanoate chain to four carbons improved antiviral potency by 3-fold .

  • Amino Group Substitution: Replacing -NH₂ with -NHR (alkyl) groups reduced cytotoxicity while maintaining efficacy .

Table 2: Impact of Structural Modifications on Bioactivity

ModificationBioactivity ChangeTarget
Ester → Carboxylic Acid↑ Solubility, ↑ IC₅₀SARS-CoV-2 Mpro
Propanoate → Butanoate↑ Antiviral PotencyHIV-1 Protease
-NH₂ → -N(CH₃)₂↓ Cytotoxicity, → EfficacyInflammatory Cytokines

Computational and Experimental Synergy

Recent molecular docking simulations predict strong binding affinity (-9.2 kcal/mol) between Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate and SARS-CoV-2 Mpro, mediated by van der Waals interactions and π-π stacking. Experimental validation using surface plasmon resonance (SPR) assays is underway to quantify dissociation constants (Kd).

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